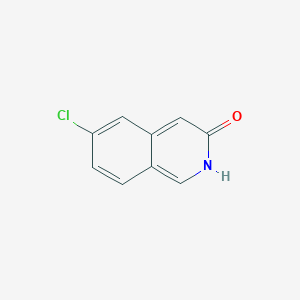
(Z)-6-(benzyloxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-6-(benzyloxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one, also known as PBF-509, is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is a benzofuran derivative that has been synthesized through a multi-step process.
Scientific Research Applications
(Z)-6-(benzyloxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one has been shown to have potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. (Z)-6-(benzyloxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one has been shown to increase cAMP levels in cells, which can lead to a variety of physiological effects. (Z)-6-(benzyloxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one has also been shown to have anti-inflammatory effects and has been studied as a potential treatment for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Mechanism of Action
(Z)-6-(benzyloxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one inhibits PDE4 by binding to the catalytic site of the enzyme. This prevents the enzyme from hydrolyzing cAMP, which leads to an increase in cAMP levels in cells. Increased cAMP levels can lead to a variety of physiological effects, including anti-inflammatory effects.
Biochemical and Physiological Effects:
(Z)-6-(benzyloxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one has been shown to have anti-inflammatory effects in both in vitro and in vivo studies. It has been found to reduce the production of pro-inflammatory cytokines and chemokines in cells. (Z)-6-(benzyloxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one has also been shown to reduce airway inflammation and hyperresponsiveness in animal models of asthma and COPD.
Advantages and Limitations for Lab Experiments
(Z)-6-(benzyloxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one has several advantages for lab experiments. It is a potent and selective inhibitor of PDE4, which makes it a useful tool for studying the role of PDE4 in various physiological processes. (Z)-6-(benzyloxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one has also been shown to have good bioavailability and pharmacokinetic properties in animal models, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of (Z)-6-(benzyloxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is that it has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on (Z)-6-(benzyloxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one. One area of research could be to further investigate its anti-inflammatory effects and its potential as a treatment for inflammatory diseases such as asthma and COPD. Another area of research could be to study its effects on other physiological processes that are regulated by cAMP, such as cell proliferation and differentiation. Additionally, further studies could be done to determine the safety and efficacy of (Z)-6-(benzyloxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one in humans.
Synthesis Methods
The synthesis of (Z)-6-(benzyloxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one involves a multi-step process that starts with the reaction of 2-hydroxybenzaldehyde with 3-pyridinecarboxaldehyde in the presence of a base to form the corresponding Schiff base. The Schiff base is then reacted with benzyl bromide to form the benzylated Schiff base. The benzylated Schiff base is then reduced using sodium borohydride to form the corresponding alcohol. Finally, the alcohol is oxidized using Jones reagent to form (Z)-6-(benzyloxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one.
properties
IUPAC Name |
(2Z)-6-phenylmethoxy-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3/c23-21-18-9-8-17(24-14-15-5-2-1-3-6-15)12-19(18)25-20(21)11-16-7-4-10-22-13-16/h1-13H,14H2/b20-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYKOWOTKBCQON-JAIQZWGSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CN=CC=C4)/O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-6-(benzyloxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-(8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2877145.png)
![tert-butyl 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate](/img/structure/B2877147.png)

![4-chloro-N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline](/img/structure/B2877149.png)
![2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide](/img/structure/B2877150.png)


![(2E)-2-[(4-chlorophenyl)sulfonyl]-3-(2-thienyl)prop-2-enenitrile](/img/structure/B2877154.png)

![N-[4-(acetylamino)phenyl]-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2877157.png)
![N-[(6-methoxypyridin-3-yl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B2877161.png)
![Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate](/img/structure/B2877162.png)
![2-(5-amino-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2877163.png)